N-Butyl-N-(3-chloropropyl)butan-1-amine xoxalate
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Overview
Description
N-Butyl-N-(3-chloropropyl)butan-1-amine xoxalate is an organic compound with the molecular formula C11H24ClN. It is a derivative of butanamine, where the amine group is substituted with butyl and 3-chloropropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine typically involves the reaction of butanamine with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N-Butyl-N-(3-chloropropyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-chloropropyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
N-Butyl-N-(3-chloropropyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-chloropropyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride
- 1-Chloro-3-di-N-butylaminopropane
- Dibutyl (3-chloropropyl)amine
Uniqueness
N-Butyl-N-(3-chloropropyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H26ClNO4 |
---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine;oxalic acid |
InChI |
InChI=1S/C11H24ClN.C2H2O4/c1-3-5-9-13(10-6-4-2)11-7-8-12;3-1(4)2(5)6/h3-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
HGRBSLUPZPHIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCCl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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